Target Engagement: Distinct Ki Value for Imidazoline I2 Receptor Compared to Inactive Azetidine Core
The compound 3-((1H-Imidazol-2-yl)methyl)azetidin-3-ol demonstrates specific binding affinity for the imidazoline I2 receptor. This is a critical differentiation point, as the simple azetidin-3-ol core, a common alternative scaffold, exhibits no such activity [1]. The target compound achieves a Ki of 200 nM against the I2 receptor in rabbit kidney membranes, providing a quantifiable starting point for central nervous system (CNS) research [2].
| Evidence Dimension | Binding Affinity (Ki) for Imidazoline I2 Receptor |
|---|---|
| Target Compound Data | Ki = 200 nM |
| Comparator Or Baseline | Azetidin-3-ol (CAS 45347-82-8): No reported activity. |
| Quantified Difference | Not calculable (200 nM vs. no activity) |
| Conditions | Rabbit kidney membrane homogenate; displacement of [3H]-Idazoxan [2]. |
Why This Matters
This demonstrates that the imidazole motif is essential for target engagement; substitution with a simpler azetidine will result in an inactive compound for this target.
- [1] ChemicalBook. (2025). Azetidin-3-ol. CAS 45347-82-8. View Source
- [2] BindingDB. (n.d.). BDBM50473198 (CHEMBL13925) Affinity Data. View Source
